

Nintedanib inhibition of fibroblast proliferation and migration

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Compound Focus: Nintedanib

CAS No.: 656247-17-5

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Mechanisms of Action: Beyond Receptor Blockade

Nintedanib exerts its antifibrotic effects through several interconnected biological mechanisms.

- **Reversal of Fibroblast Activation: Nintedanib** directly inhibits the proliferation and migration of fibroblasts stimulated by profibrotic factors like PDGF and TGF- β [1]. It also reverses TGF- β -induced epithelial-mesenchymal transition (EMT) in retinal pigment epithelial cells, restoring epithelial markers and reducing mesenchymal markers [2].
- **Metabolic Reprogramming:** TGF- β -induced EMT in RPE cells is associated with increased glycolysis. **Nintedanib** treatment reverses this metabolic shift, downregulating glycolytic genes and normalizing cellular metabolism [2].
- **Modulation of Immune Cells: Nintedanib** inhibits stem cell factor (SCF)-induced survival and activation of mast cells by blocking c-kit receptor phosphorylation [3]. Given that mast cells are elevated in fibrotic tissues and positively correlate with fibroblast foci, this provides a novel anti-fibrotic mechanism [3].

Key Experimental Evidence & Protocols

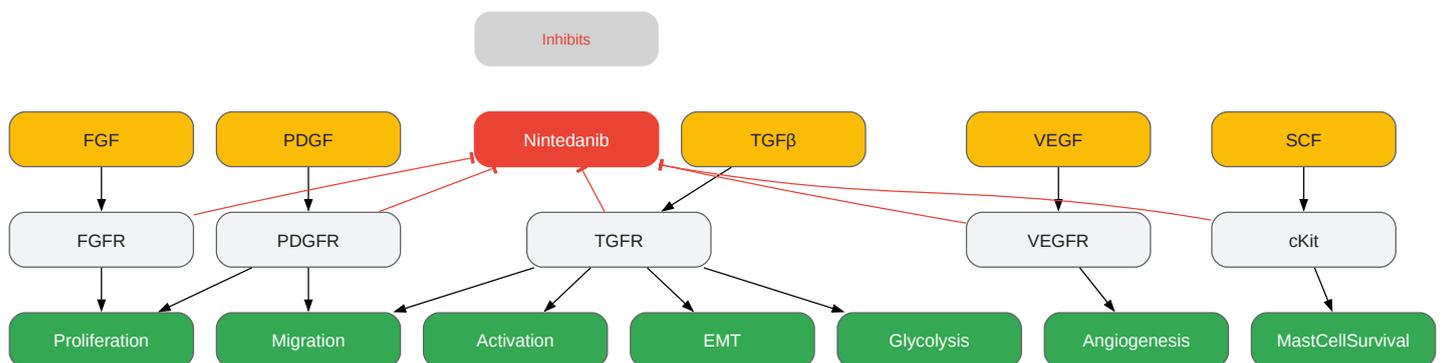
The following table summarizes foundational experimental models and outcomes demonstrating **nintedanib**'s efficacy against fibroblast proliferation and migration.

Experimental Model	Treatment Groups	Key Readouts & Results
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| **Human Dermal Fibroblasts (SSc & Healthy)** [1] | • PDGF/TGF- β stimulation • + **Nintedanib** (1-1000 nM) | • **Scratch Assay:** Concentration-dependent inhibition of scratch closure (proliferation/migration). • **Western Blot:** Reduced expression of α -SMA and fibronectin. | | **Retinal Pigment Epithelial (RPE) Cells** [2] | • TGF- β 2 (10 ng/mL, 2 days) • + **Nintedanib** (1 μ M, 4 days) | • **qPCR/Immunocytochemistry:** Reversed EMT signatures (\uparrow ZO-1, \downarrow α SMA, vimentin, fibronectin). • **Seahorse XF Analyzer:** Normalized elevated glycolysis and glycolytic reserve. | | **Mouse Model of Subretinal Fibrosis** [2] | • Two-stage laser-induced fibrosis • Intravitreal **Nintedanib** injection | • **Immunohistochemistry:** Significantly reduced collagen-1+ fibrotic lesion size and Isolectin B4+ neovascularization. | | **Rat Bleomycin Model of Lung Fibrosis** [3] | • Bleomycin instillation • Oral **Nintedanib** | • **Lung Histology:** Ablated the increase in lung mast cells and reduced high tissue density frequency (HDFm). |

Signaling Pathway Diagram

The following diagram synthesizes the core signaling pathways inhibited by **nintedanib** and the resulting biological effects, integrating direct and indirect mechanisms from the search results.



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Nintedanib's multi-target mechanism inhibits key receptors to block pro-fibrotic processes.

Conclusion and Research Outlook

Nintedanib is a multi-targeted agent that combats fibrosis by concurrently inhibiting fibroblast proliferation and migration, reversing myofibroblast activation and EMT, reprogramming cellular metabolism, and dampening pro-fibrotic immune responses [2] [1] [3].

Future research continues to refine its use, exploring its effects in novel tissue contexts and identifying circulating biomarkers to monitor treatment response in patients, highlighting a move towards more personalized antifibrotic therapy [4] [5].

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To cite this document: Smolecule. [Nintedanib inhibition of fibroblast proliferation and migration].

Smolecule, [2026]. [Online PDF]. Available at:

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